Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

PDE4 inhibition anti-asthmatic bronchoconstriction

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1447959-07-0) is an N-alkylated 2-pyridone-3-carbaldehyde derivative with molecular formula C₉H₁₁NO₃ and molecular weight 181.19 g/mol. This heterocyclic building block features a reactive aldehyde group at the 3-position of the 2-oxo-1,2-dihydropyridine core and a 2-methoxyethyl substituent at the N-1 position.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1447959-07-0
Cat. No. B1530697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
CAS1447959-07-0
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOCCN1C=CC=C(C1=O)C=O
InChIInChI=1S/C9H11NO3/c1-13-6-5-10-4-2-3-8(7-11)9(10)12/h2-4,7H,5-6H2,1H3
InChIKeyCQVWKLZCYKAFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1447959-07-0): Procurement-Relevant Physicochemical and Pharmacological Profile


1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1447959-07-0) is an N-alkylated 2-pyridone-3-carbaldehyde derivative with molecular formula C₉H₁₁NO₃ and molecular weight 181.19 g/mol . This heterocyclic building block features a reactive aldehyde group at the 3-position of the 2-oxo-1,2-dihydropyridine core and a 2-methoxyethyl substituent at the N-1 position. The compound serves as a critical synthetic intermediate in the preparation of selective phosphodiesterase 4 (PDE4) inhibitors, most notably the anti-asthmatic clinical candidate T-440 [1]. Commercially available at ≥95% purity from multiple suppliers, the compound is stored sealed under dry conditions at 2–8°C and shipped at ambient temperature .

Why Generic Substitution of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde Fails: N-Substituent-Driven Selectivity and Physicochemical Divergence


Within the 2-oxo-1,2-dihydropyridine-3-carbaldehyde scaffold family, N-1 substituent identity dictates both biological target engagement and physicochemical properties. The 2-methoxyethyl group confers a unique combination of moderate hydrophilicity (LogP 0.31) and PDE4 isozyme selectivity that cannot be replicated by simple alkyl (e.g., cyclopentyl), aminoalkyl (e.g., diethylaminoethyl), or benzyl substituents [1]. Substituting the N-1 group alters lipophilicity by >1.4 LogP units, which profoundly affects aqueous solubility, passive membrane permeability, and ultimately in vivo pharmacokinetics . Furthermore, the aldehyde at the 3-position (rather than the 4-position) is essential for Knoevenagel condensation and reductive amination reactions employed in downstream derivatization . These structure-dependent differences make generic interchange of in-class analogs scientifically unsound for reproducible synthesis of PDE4-targeted compound libraries.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde Versus Closest Analogs


PDE4 Inhibitory Potency of T-440 Derived from This Aldehyde Versus Theophylline: In Vivo Bronchoconstriction ED₅₀ Comparison

The anti-asthmatic agent T-440, synthesized from 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, demonstrated superior in vivo potency against histamine- and antigen-induced bronchoconstriction in anesthetized guinea pigs compared with theophylline, a non-selective PDE inhibitor used as clinical benchmark. T-440 was 1.8- to 110-fold more potent than theophylline across multiple bronchoconstriction models [1]. This potency advantage is directly attributable to the 2-methoxyethyl substituent on the pyridone N-1, which was identified as the optimal N-alkyl group for PDE4 selectivity in a comprehensive SAR study of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans [2].

PDE4 inhibition anti-asthmatic bronchoconstriction structure-activity relationship

PDE4 Versus PDE3 Selectivity Conferred by N-(2-Methoxyethyl)-pyridone Ring: SAR Comparison with N-Phenyl and Other N-Alkyl Analogs

In a systematic SAR evaluation of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans, replacement of the 1-phenyl ring with an N-alkylpyridone ring markedly improved PDE4 selectivity over PDE3. Among all N-alkyl variants tested, the N-(2-methoxyethyl)-2-oxo-pyrid-4-yl substituent (compound 17f) was identified as the most potent and selective, producing potent antispasmogenic activity without significant changes in heart rate in guinea pigs—a critical safety advantage linked to PDE3 sparing [1]. The PDE4/PDE3 selectivity improvement was qualitative but consistently observed across the series; the 2-methoxyethyl group outperformed other N-alkyl groups including N-methyl, N-ethyl, and N-benzyl variants.

PDE4 selectivity PDE3 counter-screening N-alkylpyridone SAR cardiac safety

Lipophilicity (LogP) Differentiation: 1-(2-Methoxyethyl) Versus 1-Cyclopentyl Analog

Computed partition coefficients reveal a substantial lipophilicity difference between the 2-methoxyethyl and cyclopentyl N-substituents. The target compound exhibits a LogP of 0.3072 , whereas the 1-cyclopentyl analog (CAS 1083396-54-6) has a LogP of 1.7759 , representing a ΔLogP of 1.47 units. This difference corresponds to an approximately 30-fold higher predicted lipophilicity for the cyclopentyl derivative. The lower LogP of the 2-methoxyethyl compound suggests superior aqueous solubility and a more favorable developability profile for oral drug candidates.

LogP lipophilicity drug-likeness aqueous solubility

Topological Polar Surface Area (TPSA) Differentiation: Impact on Passive Membrane Permeability

The target compound has a computed TPSA of 48.3 Ų , compared with 39.07 Ų for the 1-cyclopentyl analog . The higher TPSA of the 2-methoxyethyl derivative reflects the additional oxygen atom in the side chain, increasing hydrogen-bonding capacity without introducing a basic nitrogen (as in morpholinoethyl or diethylaminoethyl analogs) that would risk hERG or CYP2D6 liabilities. TPSA values below 60 Ų are generally associated with good oral absorption; TPSA values below 140 Ų predict favorable blood-brain barrier penetration potential.

TPSA membrane permeability oral bioavailability physicochemical profiling

Aldehyde Regiochemistry at C-3 Enables Knoevenagel and Reductive Amination Chemistry Not Accessible with C-4 Carbaldehyde or C-3 Carboxylic Acid Analogs

The aldehyde group at the 3-position of the 2-pyridone ring is activated by the electron-withdrawing 2-oxo group, enhancing electrophilicity for nucleophilic addition and condensation reactions . This regiochemistry enables Knoevenagel condensations with active methylene compounds and reductive aminations with primary/secondary amines—transformations that are either impossible (carboxylic acid analog) or electronically disfavored (4-carbaldehyde isomer) [1]. The 2-methoxyethyl N-substituent further modulates aldehyde reactivity through inductive effects without introducing competing nucleophilic sites (unlike aminoalkyl-substituted analogs).

Knoevenagel condensation reductive amination aldehyde reactivity building block versatility

Commercial Purity Benchmarking: 98% (HPLC) from Multiple Suppliers with Defined Storage Specifications

The compound is available at 98% purity (HPLC) from ChemScene and MolCore , and at 95% from AKSci . This purity tier meets or exceeds typical research-grade specifications for heterocyclic aldehydes used as building blocks in medicinal chemistry. Storage at 2–8°C under dry, sealed conditions is recommended to prevent aldehyde oxidation and hygroscopic degradation. In contrast, the 1-cyclopentyl analog is listed at 98% but with price-on-request availability (LeYan), suggesting more limited commercial accessibility .

purity specification quality control procurement storage stability

Optimal Research and Industrial Application Scenarios for 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde Based on Quantified Differentiation Evidence


Synthesis of PDE4-Selective Anti-Asthmatic and Anti-Inflammatory Drug Candidates

This compound is the essential N-alkylpyridone building block for synthesizing T-440-class PDE4 inhibitors that have demonstrated 1.8–110× superior in vivo potency over theophylline in guinea pig bronchoconstriction models [1]. Medicinal chemistry teams pursuing PDE4-targeted therapies for asthma, COPD, or eosinophilic inflammation should prioritize this specific N-(2-methoxyethyl) aldehyde, as SAR studies confirm that alternative N-alkyl groups (methyl, ethyl, benzyl) yield inferior PDE4 selectivity and potency [2]. The 2-methoxyethyl moiety also contributes to the PDE3-sparing cardiac safety profile, making it the preferred starting material for lead optimization campaigns requiring minimal cardiovascular off-target effects.

Physicochemically Optimized Fragment and Lead-Like Library Synthesis

With LogP 0.31 and TPSA 48.3 Ų, this aldehyde occupies a favorable drug-like chemical space distinct from both the more lipophilic cyclopentyl analog (LogP 1.78, TPSA 39.1 Ų) and the more polar basic amine analogs [1]. It is ideally suited for generating compound libraries in the 'lead-like' or 'fragment-plus' property range (LogP 0–3, TPSA 40–90 Ų). The reactive aldehyde enables rapid diversification via reductive amination with diverse amine libraries or Knoevenagel condensation with active methylene compounds, generating analogs that maintain favorable permeability-solubility balance [2].

Knoevenagel Condensation-Based Heterocycle Synthesis for CNS and Oral Drug Programs

The C-3 aldehyde regiochemistry, activated by the electron-withdrawing 2-oxo group, makes this compound a superior electrophilic partner for Knoevenagel condensations producing α,β-unsaturated carbonyl intermediates [1]. These intermediates serve as key precursors for fused heterocyclic systems (pyridopyrimidines, naphthyridines) with demonstrated CNS and oral bioavailability potential. The 2-methoxyethyl group provides balanced polarity without introducing basic centers that would increase P-glycoprotein efflux liability—a critical consideration for CNS drug discovery [2].

Reproducible Scale-Up and Multi-Gram Synthesis with Validated Supply Chain

Multi-vendor commercial availability at 95–98% purity with defined storage specifications (2–8°C, dry, sealed) enables reliable procurement for scale-up synthesis from milligram to multi-gram quantities [1]. The compound's stability under recommended storage conditions reduces batch-to-batch variability in downstream synthetic workflows, making it suitable for both discovery-phase SAR exploration and preclinical candidate synthesis where reproducibility and supply continuity are paramount [2]. Procurement teams should specify HPLC purity ≥98% and request certificates of analysis confirming aldehyde integrity (¹H NMR aldehyde proton at δ 9.8–10.2 ppm).

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.